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Introduction
(1S,2R)-cis-1-Aminoindan-2-ol is a chiral bicyclic amino alcohol of significant importance in the

pharmaceutical industry and asymmetric synthesis. Its rigid conformational structure makes it a

highly effective chiral auxiliary and a ligand for asymmetric catalysts.[1][2] Most notably, it is a

critical chiral building block for the synthesis of Indinavir (Crixivan®), a potent HIV protease

inhibitor that has played a crucial role in antiretroviral therapy.[3][4] The precise stereochemical

arrangement of the amino and hydroxyl groups is paramount for its biological activity and its

efficacy in inducing chirality. Consequently, the development of efficient, scalable, and highly

stereoselective synthetic routes to access enantiomerically pure cis-1-aminoindan-2-ol has

been a major focus of chemical research.[2][5]

This technical guide provides an in-depth overview of the core enantioselective strategies for

the synthesis of cis-1-aminoindan-2-ol. It details the primary synthetic routes, presents

comparative quantitative data, and provides detailed experimental protocols for key

methodologies, aiming to serve as a comprehensive resource for professionals in organic

synthesis and drug development.

Key Synthetic Strategies
The enantioselective synthesis of cis-1-aminoindan-2-ol can be broadly categorized into four

main approaches:
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Asymmetric Epoxidation of Indene followed by Ritter Reaction: A highly efficient and widely

used chemoenzymatic route that establishes the desired stereochemistry early in the

synthesis.

Kinetic Resolution of Racemic Intermediates: Enzymatic methods are employed to

selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of

two enantiopure streams.

Biocatalytic Dihydroxylation: The use of whole-cell microbial systems to perform

stereoselective dihydroxylation of indene, offering a green chemistry approach to a key chiral

intermediate.

Chiral Pool Synthesis: An approach that begins with a readily available, enantiopure starting

material from the chiral pool, such as an amino acid or a product of asymmetric

dihydroxylation.

Asymmetric Epoxidation and Ritter Reaction
Pathway
This is one of the most practical and well-documented methods for the large-scale production

of enantiopure cis-1-aminoindan-2-ol. The strategy involves two key steps: the enantioselective

epoxidation of indene to form a chiral indene oxide, followed by a regio- and stereoselective

Ritter reaction that installs the amino group and sets the final cis stereochemistry.

The epoxidation is famously catalyzed by a chiral manganese-salen complex, known as the

Jacobsen catalyst.[6] This reaction is highly effective, yielding the chiral epoxide with good

enantioselectivity. The subsequent step is an acid-catalyzed reaction with a nitrile (e.g.,

acetonitrile), where the nitrile acts as a nucleophile, attacking the epoxide to form a stable five-

membered oxazoline intermediate. This intramolecular cyclization proceeds with an inversion of

configuration at one center, establishing the desired cis relationship between the newly formed

amino group and the existing hydroxyl group. Final hydrolysis of the oxazoline yields the target

molecule.[2]
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Workflow for Jacobsen Epoxidation / Ritter Reaction

Indene (1S,2S)-Indene Oxide

Jacobsen Catalyst
NaOCl, PPh3NO cis-Oxazoline Intermediate

Ritter Reaction
(Fuming H₂SO₄, Acetonitrile)

(1S,2R)-cis-1-Aminoindan-2-olAcid Hydrolysis

Click to download full resolution via product page

Caption: Asymmetric synthesis via Jacobsen epoxidation and Ritter reaction.

Data Presentation
Catalyst/Re
agent

Step Substrate Yield (%) ee (%) Reference

(S,S)-

Jacobsen

Catalyst

Epoxidation Indene 89 88 [2]

Fuming

H₂SO₄ /

Acetonitrile

Ritter

Reaction

(1S,2S)-

Indene Oxide
~50 (overall)

>99 (after

cryst.)
[2]

(R,R)-Mn-

Salen /

NaOCl

Epoxidation Indene - 80-85 [7]

Experimental Protocol: (1S,2R)-1-Aminoindan-2-ol
Synthesis
(Adapted from Organic Syntheses, Coll. Vol. 10, p.43; Vol. 76, p.46)

Part A: (1S,2S)-Indene oxide

A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an

addition funnel, and a thermocouple.
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The flask is charged with indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (S,S)-

Jacobsen catalyst (0.953 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine N-oxide (1.28 g, 7.5

mmol, 3.0 mol%) under a nitrogen atmosphere.

The mixture is cooled to -5°C. A cold sodium hypochlorite solution (191 mL, 1.7 M) is added

slowly while vigorously stirring and maintaining the internal temperature between 0°C and

2°C.

After the addition is complete, the reaction is stirred for an additional 1 hour at 0°C.

Hexanes (200 mL) are added, and the mixture is filtered through a pad of Celite. The filter

cake is washed with dichloromethane (2 x 50 mL).

The organic layer of the filtrate is separated, washed with saturated aqueous NaCl, dried

over Na₂SO₄, filtered, and concentrated by rotary evaporation.

The crude epoxide is isolated by short-path vacuum distillation (bp 58-60°C at 0.025 mm Hg)

to yield approximately 24.0 g of (1S,2S)-indene oxide with 84-86% ee.[1]

Part B: (1S,2R)-1-Aminoindan-2-ol (Crude)

A dry 1000-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, two

addition funnels, and a thermocouple under a nitrogen atmosphere.

Dry acetonitrile (100 mL) is added and cooled to -5°C.

Fuming sulfuric acid (20 mL, 27-33% SO₃) is added slowly, followed by the dropwise addition

of a solution of the indene oxide from Part A (26.0 g, 0.197 mol) in dry hexanes (200 mL).

The temperature is maintained below 0°C.

The reaction is stirred for 1 hour at 0°C, then allowed to warm to room temperature and

stirred for an additional 2 hours.

The mixture is cooled to 0°C, and water (200 mL) is added slowly, keeping the temperature

below 20°C.
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The biphasic mixture is transferred to a flask and heated to reflux for 2 hours to hydrolyze

the oxazoline intermediate. After cooling, the layers are separated. The aqueous layer

contains the crude product.[1]

Part C: Purification of (1S,2R)-1-Aminoindan-2-ol

The aqueous solution from Part B is placed in a 500-mL flask with 1-butanol (100 mL).

A 50% aqueous solution of sodium hydroxide is added slowly with ice bath cooling to

maintain the temperature below 30°C until the pH reaches 12-13.

The 1-butanol layer is separated, and the aqueous layer is extracted again with 1-butanol

(100 mL).

The combined butanol extracts are concentrated under vacuum. The residue is dissolved in

hot toluene (150 mL) and treated with a solution of L-tartaric acid (15 g) in water (15 mL).

The mixture is heated to reflux, then cooled slowly to room temperature, and finally cooled to

0°C for 2 hours to crystallize the tartrate salt.

The salt is collected by filtration, washed with cold toluene, and then treated with aqueous

NaOH to liberate the free amine, which is extracted with 1-butanol.

The butanol is removed under vacuum, and the resulting solid is recrystallized from toluene

to afford pure (1S,2R)-1-aminoindan-2-ol with >99% ee.[1]

Enzymatic Kinetic Resolution Pathway
This chemoenzymatic strategy relies on the kinetic resolution of a racemic intermediate,

typically trans-1-azido-2-indanol. The synthesis begins with the non-stereoselective epoxidation

of indene, followed by ring-opening with an azide source (e.g., sodium azide) to produce the

racemic trans-azido alcohol.

A lipase, such as Lipase PS from Pseudomonas cepacia, is then used to selectively acylate

one of the enantiomers in the presence of an acyl donor like isopropenyl acetate. This results in

a mixture of an acylated enantiomer (e.g., (1R,2R)-azido acetate) and the unreacted

enantiomer ((1S,2S)-azido alcohol), both with high enantiomeric excess. These two
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compounds can be easily separated chromatographically. Each enantiopure stream can then

be converted to the corresponding enantiomer of cis-1-aminoindan-2-ol through a two-step

sequence: inversion of the C2 stereocenter (e.g., via Mitsunobu reaction) followed by reduction

of the azide group to an amine.[8]

Workflow for Enzymatic Kinetic Resolution

Indene Racemic
trans-1-Azido-2-indanol

1. m-CPBA
2. NaN₃ Enzymatic Resolution

(Lipase PS)
Isopropenyl Acetate

(1S,2S)-Azidoindanol
(Unreacted)

(1R,2R)-Azido Acetate
(Acylated)

(1S,2R)-cis-1-Aminoindan-2-ol

1. Stereochemical Inversion (C2)
2. Hydrogenation (H₂/Pd-C)

Workflow for Biocatalytic Dihydroxylation
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Workflow for Chiral Pool Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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